molecular formula C12H15NO2S B14900832 n-(4-((2-Oxobutyl)thio)phenyl)acetamide

n-(4-((2-Oxobutyl)thio)phenyl)acetamide

Cat. No.: B14900832
M. Wt: 237.32 g/mol
InChI Key: YOLIUXFHBMXWQN-UHFFFAOYSA-N
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Description

n-(4-((2-Oxobutyl)thio)phenyl)acetamide: is an organic compound with the molecular formula C12H15NO2S It is characterized by the presence of a phenylacetamide group attached to a thioether linkage, which is further connected to a 2-oxobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-((2-Oxobutyl)thio)phenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with 2-oxobutyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a thiol reagent to introduce the thioether linkage. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: n-(4-((2-Oxobutyl)thio)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the 2-oxobutyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, bromine

Major Products Formed:

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

n-(4-((2-Oxobutyl)thio)phenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of n-(4-((2-Oxobutyl)thio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The thioether linkage and the phenylacetamide group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • n-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide
  • n-(4-(4-Acetamido-2-methoxyphenoxy)phenyl)acetamide

Comparison: n-(4-((2-Oxobutyl)thio)phenyl)acetamide is unique due to the presence of the 2-oxobutyl group and the thioether linkage, which confer distinct chemical and biological properties. In comparison, similar compounds may have different substituents on the phenyl ring or variations in the acetamide group, leading to differences in their reactivity and applications.

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

N-[4-(2-oxobutylsulfanyl)phenyl]acetamide

InChI

InChI=1S/C12H15NO2S/c1-3-11(15)8-16-12-6-4-10(5-7-12)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14)

InChI Key

YOLIUXFHBMXWQN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CSC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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